molecular formula C15H13NO5 B2870856 Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 317374-44-0

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2870856
CAS No.: 317374-44-0
M. Wt: 287.271
InChI Key: BLYZNKPUPAPFOU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a nitro-substituted furan acrylate derivative with the molecular formula C₁₅H₁₃NO₅ (calculated average mass: 287.27 g/mol). This compound features a furan ring substituted at the 5-position with a 4-nitrophenyl group and an acrylate ester at the 2-position (). It is synthesized via methods such as the Wittig-Horner reaction or condensation reactions involving nitro-substituted precursors ().

Properties

IUPAC Name

ethyl (E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)10-8-13-7-9-14(21-13)11-3-5-12(6-4-11)16(18)19/h3-10H,2H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYZNKPUPAPFOU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification and aldol condensation reactions. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to esterification with ethanol to form the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the furan ring can interact with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues of Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate and their distinguishing features:

Compound Molecular Formula Substituents Key Properties
This compound C₁₅H₁₃NO₅ 4-Nitrophenyl (furan-5), acrylate (C2) Electron-deficient due to nitro group; high yield (95% purity, )
Ethyl 3-(5-phenylfuran-2-yl)acrylate C₁₅H₁₄O₃ Phenyl (furan-5), acrylate (C2) Lacks nitro group; lower polarity
Ethyl 3-(4-nitrophenyl)acrylate C₁₁H₁₁NO₄ 4-Nitrophenyl (acrylate β-position) Nitro on benzene ring instead of furan; higher solubility in polar solvents
Ethyl 3-(furan-2-yl)prop-2-enoate C₉H₁₀O₃ Furan-2-yl, acrylate No nitro or aryl substitution; simpler structure
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate C₁₂H₁₀FNO₂ 4-Fluorophenyl, cyano (acrylate α) Fluorine substituent enhances metabolic stability

Physicochemical Properties

Property This compound Ethyl 3-(4-nitrophenyl)acrylate Ethyl 3-(furan-2-yl)prop-2-enoate
Melting Point (°C) Not reported Not reported Liquid at room temp.
Solubility Low in water; soluble in THF, DCM Moderate in polar solvents Soluble in ethanol, acetone
TLC Rf (Hexane:EtOAc = 1:2) Not reported Not reported Rf = 0.76 ()

Biological Activity

Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted at the 5-position with a 4-nitrophenyl group, along with an ethyl acrylate moiety. Its molecular formula is C14_{14}H13_{13}N1_{1}O4_{4}, and it has a molecular weight of approximately 273.26 g/mol. The presence of the nitrophenyl group is crucial for its biological activity, as it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed that the nitrophenyl group plays a vital role in mediating its biological effects. This group may facilitate interactions with enzymes and receptors, potentially leading to anti-inflammatory and anticancer activities. The compound's ability to inhibit specific enzymes or receptors through binding interactions underscores its pharmacological potential.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives containing furan rings can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. The nitro group may enhance these effects by participating in redox reactions .

Antimicrobial Properties

In vitro studies have demonstrated that related compounds possess antimicrobial activity against various pathogens. The potential for this compound to inhibit bacterial growth suggests it may be effective against infections caused by resistant strains of bacteria. For example, similar furan derivatives have shown significant inhibition zones in antimicrobial assays, indicating their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

A study focused on the synthesis and evaluation of furan-based compounds reported significant antiproliferative activity against cancer cell lines. The compounds demonstrated IC50_{50} values in the low micromolar range, indicating potent activity. Specific mechanisms included the inhibition of cell cycle progression and induction of apoptosis through upregulation of pro-apoptotic proteins .

Antimicrobial Evaluation

Another study evaluated various derivatives for their antimicrobial properties using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, showcasing their potential as effective antimicrobial agents .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC14_{14}H13_{13}N1_{1}O4_{4}Contains a nitrophenyl group; potential anticancer and antimicrobial properties
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylateC15_{15}H15_{15}N1_{1}O4_{4}Similar structure; additional methyl group may influence activity
Methyl 3-(5-(p-tolyl)furan-2-yl)acrylateC14_{14}H14_{14}O3_{3}Methyl ester variant; different biological activity profile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.